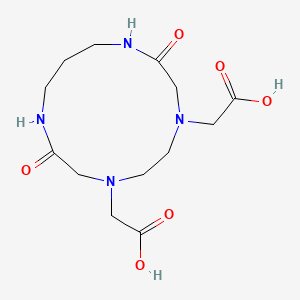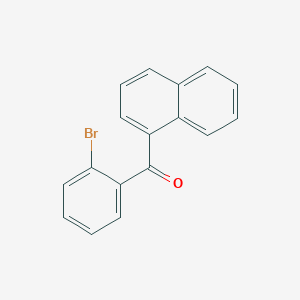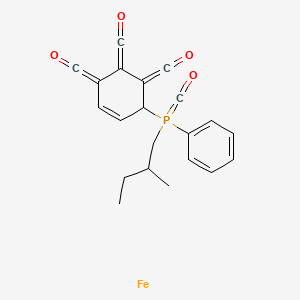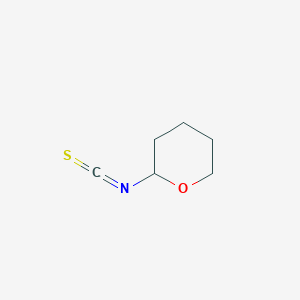![molecular formula C11H16O2 B14350333 [2-(Butan-2-yl)phenyl]methaneperoxol CAS No. 91528-45-9](/img/structure/B14350333.png)
[2-(Butan-2-yl)phenyl]methaneperoxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Butan-2-yl)phenyl]methaneperoxol is a chemical compound known for its unique structure and properties. It belongs to the class of organic peroxides, which are compounds containing an oxygen-oxygen single bond. These compounds are often used in various industrial and chemical processes due to their ability to act as radical initiators.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Butan-2-yl)phenyl]methaneperoxol typically involves the reaction of [2-(Butan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of stabilizers is also common to prevent decomposition during storage and handling.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by the presence of metal catalysts.
Reduction: The compound can be reduced to its corresponding alcohol, [2-(Butan-2-yl)phenyl]methanol, using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Metal catalysts like iron or copper salts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [2-(Butan-2-yl)phenyl]methanol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
[2-(Butan-2-yl)phenyl]methaneperoxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of polymers and as a bleaching agent in the paper and textile industries.
作用機序
The mechanism of action of [2-(Butan-2-yl)phenyl]methaneperoxol involves the generation of free radicals through the homolytic cleavage of the oxygen-oxygen bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Benzoyl peroxide: Another organic peroxide used as a radical initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl peroxide: Commonly used in polymerization reactions.
Uniqueness: [2-(Butan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in various chemical processes.
特性
CAS番号 |
91528-45-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1-butan-2-yl-2-(hydroperoxymethyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)11-7-5-4-6-10(11)8-13-12/h4-7,9,12H,3,8H2,1-2H3 |
InChIキー |
COYRXVFZBOXDER-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=CC=C1COO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)



![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)





